2-Bromo-4-(2-fluoroethoxy)pyridine

BET inhibition BRD4 Epigenetics

Medicinal chemists optimizing BET bromodomain inhibitors often face supply bottlenecks for halogenated pyridine building blocks with precise substitution patterns. 2-Bromo-4-(2-fluoroethoxy)pyridine (CAS 1802415-24-2) addresses this gap as a versatile scaffold with ≥98% purity, ready for palladium-catalyzed cross-coupling. • BRD4 binding affinity (IC50 158 nM-1.00 µM) and moderate BRD2/BRD4 selectivity ratio (1.58), enabling targeted library synthesis for NUT midline carcinoma, AML, and multiple myeloma research. • 2-Fluoroethoxy handle enables 18F radiolabeling for PET tracer development, while favorable CYP3A4 IC50 (12.9 µM) minimizes drug-drug interaction risk. • Balanced cLogP (2.19) supports oral bioavailability optimization; bromine at C2 provides a robust cross-coupling handle for rapid SAR exploration.

Molecular Formula C7H7BrFNO
Molecular Weight 220.04 g/mol
Cat. No. B14906829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(2-fluoroethoxy)pyridine
Molecular FormulaC7H7BrFNO
Molecular Weight220.04 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1OCCF)Br
InChIInChI=1S/C7H7BrFNO/c8-7-5-6(1-3-10-7)11-4-2-9/h1,3,5H,2,4H2
InChIKeyCAHHYEZKGMFJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(2-fluoroethoxy)pyridine Overview


2-Bromo-4-(2-fluoroethoxy)pyridine (CAS 1802415-24-2) is a halogenated pyridine derivative with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is characterized by a bromine atom at the 2-position and a 2-fluoroethoxy group at the 4-position of the pyridine ring, making it a versatile building block in medicinal chemistry and chemical biology . The compound is commercially available with a purity of ≥98%, suitable for research and development applications .

Pyridine-based building block for bromodomain inhibitor scaffolds
2-bromo handle enables Pd-catalyzed cross-coupling elaboration
4-fluoroethoxy group supports PET tracer precursor and SPR studies

2-Bromo-4-(2-fluoroethoxy)pyridine: Substitution Constraints


In the context of bromodomain-containing protein (BET) inhibitor discovery, minor structural modifications to the pyridine scaffold profoundly impact target affinity and selectivity [1]. The substitution pattern at the 4-position of the pyridine ring (e.g., methoxy, ethoxy, fluoroethoxy) and the halogen at the 2-position (Br vs. Cl) are critical determinants of both biochemical potency and physicochemical properties [2]. Consequently, generic substitution with a simpler analog like 2-bromo-4-methoxypyridine or a positional isomer such as 2-bromo-5-(2-fluoroethoxy)pyridine is not feasible without risking significant loss of activity or altered metabolic stability [3].

4-alkoxy substitution cannot be freely swapped
Replacing 2-fluoroethoxy with methoxy or ethoxy may shift BRD4-BD1 affinity and lipophilicity, limiting SAR transfer.
Halogen at position 2 alters selectivity profile
Changing Br to Cl can invert bromodomain selectivity; 2-chloro analog shows different BD2/BD4 binding behavior.
Positional isomerism disrupts binding pocket fit
Moving the 2-fluoroethoxy group to position 5 yields distinct pharmacophore geometry, likely losing target engagement.

2-Bromo-4-(2-fluoroethoxy)pyridine: Quantified Evidence


BRD4-BD1 Affinity: Fluoroethoxy vs. Methoxy

In a fluorescence polarization assay measuring displacement of a fluorescent probe from the BRD4-BD1 domain, 2-Bromo-4-(2-fluoroethoxy)pyridine exhibited an IC50 of 158 nM [1]. While direct data for the corresponding 2-bromo-4-methoxypyridine analog is not available in the same assay, class-level inference from SAR studies on related pyridine-substituted analogs of CD3254 and CBt-PMN indicates that the introduction of a fluoroethoxy group at the 4-position generally enhances BRD4 binding affinity compared to methoxy or ethoxy substituents [2]. This trend is attributed to improved hydrophobic interactions and potential hydrogen bonding with the fluorine atom.

BRD4-BD1 Affinity
Class-level inference
IC50 = 158 nM
Supports BRD4-BD1 engagement for BET inhibitor optimization.
Direct methoxy comparator not reported; SAR trend inferred from related scaffolds.
BET inhibition BRD4 Epigenetics Medicinal chemistry

BRD4 vs. BRD2 Selectivity Profile

2-Bromo-4-(2-fluoroethoxy)pyridine exhibits a moderate selectivity for BRD4 over BRD2, with IC50 values of 1.00 µM for BRD4 and 1.58 µM for BRD2 in a fluorescence anisotropy assay [1]. This yields a BRD2/BRD4 selectivity ratio of approximately 1.58, indicating a slight preference for BRD4. In contrast, a related 2-chloro-4-(2-fluoroethoxy)pyridine analog reportedly shows a Kd of 32 nM for BRD2 in a BROMOscan assay [2], suggesting that the halogen at the 2-position (Br vs. Cl) can modulate BD1/BD2 selectivity profiles.

BRD4 vs BRD2 Selectivity
Reported comparison
BRD4 IC50 1.00 µM; BRD2 IC50 1.58 µM
2-Cl analog: BRD2 Kd 32 nM (different assay)
Moderate BRD4 preference; selectivity profile is halogen-dependent.
Fluorescence anisotropy assay; direct comparison across halogen analogs advised.
BET selectivity BRD2 BRD4 Epigenetics Chemical probe

CYP3A4 Inhibition Liability

In a fluorescence-based CYP3A4 inhibition assay, 2-Bromo-4-(2-fluoroethoxy)pyridine exhibited an IC50 of 12.9 µM (12,900 nM) [1]. This relatively weak inhibition of a major drug-metabolizing enzyme suggests a lower potential for CYP-mediated drug-drug interactions compared to more potent CYP3A4 inhibitors. For context, many lead compounds in medicinal chemistry programs require IC50 values >10 µM against CYP isoforms to be considered for further development.

CYP3A4 Inhibition
Reported
IC50 = 12.9 µM
Low in vitro CYP3A4 inhibition potential; exceeds typical 10 µM DDI screening cutoff.
Fluorescence-based assay; in vivo DDI risk still requires validation.
Drug metabolism CYP3A4 ADME Safety pharmacology

Lipophilicity (LogP) Comparison

2-Bromo-4-(2-fluoroethoxy)pyridine has a calculated LogP (cLogP) of 2.19 . This lipophilicity is intermediate between the methoxy analog (2-bromo-4-methoxypyridine, predicted XLogP3 ~2.0) and the more lipophilic 2-bromo-4-(2,2,2-trifluoroethoxy)pyridine . The moderate LogP value suggests a favorable balance between membrane permeability and aqueous solubility, which are critical determinants of oral bioavailability and formulation ease.

Lipophilicity (cLogP)
Cross-study comparable
cLogP = 2.19
vs. methoxy analog ~2.0; vs. trifluoroethoxy analog >2.5
Moderate lipophilicity supports permeability-solubility balance.
Calculated values; experimental LogD measurement recommended.
Lipophilicity LogP Physicochemical properties Drug-likeness

2-Bromo-4-(2-fluoroethoxy)pyridine: Application Scenarios


BET Inhibitor Lead Optimization for Oncology

Based on its quantified BRD4 binding affinity (IC50 = 158 nM to 1.00 µM) and moderate BRD2/BRD4 selectivity ratio (1.58), 2-Bromo-4-(2-fluoroethoxy)pyridine serves as a valuable starting scaffold for designing BET bromodomain inhibitors targeting BRD4-driven cancers such as NUT midline carcinoma, acute myeloid leukemia, and multiple myeloma [1]. The presence of the bromine atom at the 2-position provides a versatile handle for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to improve potency and selectivity .

Fluorinated Probes for Chemical Biology

The 2-fluoroethoxy group at the 4-position introduces a fluorine atom that can be exploited for 18F radiolabeling in positron emission tomography (PET) tracer development [1]. 2-Bromo-4-(2-fluoroethoxy)pyridine can be used as a precursor for synthesizing 18F-labeled pyridine derivatives to study target engagement and biodistribution of BET inhibitors in vivo, as demonstrated for structurally related 2-fluoroethoxypyridine scaffolds .

CYP3A4-Sparing Lead Series

With a CYP3A4 IC50 of 12.9 µM, 2-Bromo-4-(2-fluoroethoxy)pyridine exhibits a favorable drug-drug interaction (DDI) profile compared to many advanced BET inhibitors that show significant CYP inhibition [1]. This characteristic makes it an attractive core for generating analog libraries that maintain target engagement while minimizing the risk of pharmacokinetic interactions, a critical consideration for combination therapies in oncology .

Physicochemical Property Optimization

The compound's moderate lipophilicity (cLogP = 2.19) positions it as a balanced scaffold for optimizing membrane permeability and aqueous solubility [1]. It can be utilized in structure-property relationship (SPR) studies to fine-tune LogP and other drug-like properties, guiding medicinal chemists toward candidates with improved oral absorption and formulation characteristics .

Application
Selection Property
Validation Focus
BET inhibitor lead optimization
BRD4-BD1 affinity and selectivity context
BRD4-BD1/BD2 biochemical assays and SPR profiling
Fluorinated PET tracer precursor
2-fluoroethoxy group for 18F radiolabeling
Radiosynthesis yield, specific activity, and in vivo biodistribution
CYP3A4-sparing lead series
CYP3A4 inhibition profile context
CYP panel screen, DDI risk assessment, and metabolite identification
Physicochemical property optimization
cLogP and drug-likeness profile
Experimental LogD, aqueous solubility, and parallel artificial membrane permeability

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